(E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a bromophenyl group, a cyano group, and a dimethoxyphenyl group, making it a molecule of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde, 2,4-dimethoxybenzaldehyde, and a suitable amide source.
Condensation Reaction: The aldehydes undergo a condensation reaction with the amide source in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired enamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-chlorophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide
- (E)-N-(2-fluorophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide
- (E)-N-(2-iodophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide
Uniqueness
(E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogen-substituted derivatives
Properties
IUPAC Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-14-8-7-12(17(10-14)24-2)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJXNPVTRQMJQC-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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